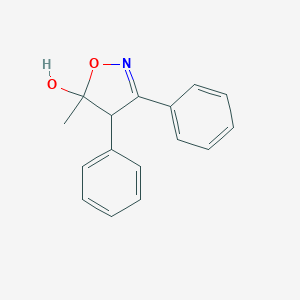

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Description

Properties

IUPAC Name |

5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHVOCXHGAVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444793 | |

| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181696-73-1 | |

| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol. This heterocyclic compound, identified by the CAS Number 181696-73-1, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib. This document collates available data on its chemical and physical characteristics, outlines a general experimental approach for its synthesis and characterization, and discusses the established mechanism of action for the broader isoxazoline class of molecules. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Physicochemical Properties

This compound is an off-white solid.[1] Its molecular structure and key identifiers are presented below.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 181696-73-1 |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.3 g/mol |

| Canonical SMILES | CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O |

The majority of the available physicochemical data for this compound are predicted through computational models. These values provide useful estimates for experimental design and analytical method development.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value |

| Boiling Point | 401 °C |

| Density | 1.16 g/cm³ |

| pKa | 12.97 ± 0.60 |

| LogP (XLogP3) | 3.1 |

| Flash Point | 196 °C |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthetic pathway of Valdecoxib. The general synthetic route involves a two-step process starting from deoxybenzoin.

General Synthesis Pathway

The synthesis commences with the oximation of deoxybenzoin, followed by a cyclization reaction to form the dihydroisoxazole ring.

Experimental Protocols

Step 1: Synthesis of Deoxybenzoin Oxime (Oximation)

-

Materials: Deoxybenzoin, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

-

Procedure:

-

Dissolve deoxybenzoin in ethanol in a round-bottom flask.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Add the hydroxylamine solution to the deoxybenzoin solution.

-

Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the crude deoxybenzoin oxime, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

-

Step 2: Synthesis of this compound (Cyclization)

-

Materials: Deoxybenzoin oxime, a strong base (e.g., n-butyllithium), anhydrous tetrahydrofuran (THF), ethyl acetate.

-

Procedure:

-

Dissolve the purified deoxybenzoin oxime in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution (e.g., to -78 °C).

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the cooled oxime solution.

-

Stir the resulting mixture at a low temperature for a defined period to allow for deprotonation.

-

Add ethyl acetate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Characteristic peaks for the methyl, phenyl, and dihydroisoxazole ring protons and carbons would be expected.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to identify the functional groups present in the molecule. Expected characteristic absorption bands include those for the O-H, C-N, and C=N bonds of the dihydroisoxazol-ol ring system.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Context and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, the broader class of isoxazoline compounds exhibits significant biological activity, particularly as ectoparasiticides.

General Mechanism of Action of Isoxazolines

Isoxazolines are known to be non-competitive antagonists of GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride channels in the nervous systems of invertebrates. This antagonism blocks the transmission of nerve signals, leading to hyperexcitation, paralysis, and eventual death of the parasite. The selectivity of these compounds for invertebrate over mammalian receptors ensures a favorable safety profile for use in veterinary medicine.

Role as a Precursor to Valdecoxib

The primary significance of this compound in drug development is its role as a precursor in the synthesis of Valdecoxib. Valdecoxib is a selective COX-2 inhibitor. The synthesis involves the dehydration of the hydroxyl group and subsequent sulfonation and amination of one of the phenyl rings.

Conclusion

This compound is a compound of significant interest due to its integral role in the synthesis of the COX-2 inhibitor, Valdecoxib. While comprehensive experimental data on its physicochemical properties are limited, available predicted values offer a solid foundation for further investigation. The general synthetic pathway is well-established, providing a clear route for its laboratory-scale preparation and subsequent use in drug development workflows. The broader biological activity of the isoxazoline class highlights a potential for further exploration of derivatives for various therapeutic applications. This guide serves as a valuable resource for researchers and professionals by consolidating the current knowledge on this important chemical intermediate.

References

Spectroscopic Profile of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol. Dihydroisoxazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. An in-depth understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug discovery and development.

While direct experimental spectra for this compound are not widely published, this document compiles a detailed, predicted spectroscopic profile based on the analysis of closely related analogs and established principles of spectroscopic interpretation. The data herein serves as a valuable reference for researchers working with this and similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.50 | s | 1H | CH at C4 |

| ~2.50 | s | 1H | OH at C5 |

| ~1.60 | s | 3H | CH₃ at C5 |

Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C=N (C3) |

| ~125 - 140 | Aromatic carbons |

| ~95 | C-O (C5) |

| ~60 | C-H (C4) |

| ~25 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | C=N stretch (isoxazoline ring) |

| ~1490, 1450 | Strong | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

| ~1050 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 253.11 | [M]⁺ (Molecular Ion) |

| 238.09 | [M - CH₃]⁺ |

| 235.10 | [M - H₂O]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for analogous compounds.

Synthesis

A common route to synthesize 5-hydroxy-4,5-dihydroisoxazoles involves the reaction of a corresponding chalcone (α,β-unsaturated ketone) with hydroxylamine.

-

Chalcone Formation: Equimolar amounts of a substituted acetophenone (e.g., 1-phenylpropan-1-one) and benzaldehyde are dissolved in ethanol. A catalytic amount of a base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product chalcone is then isolated by precipitation and recrystallization.

-

Cyclization: The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid. An excess of hydroxylamine hydrochloride is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (2-5 seconds).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution, the compound is dissolved in a suitable solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample solution is infused directly into the source. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range to detect the molecular ion and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized heterocyclic compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Logical relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol (CAS Number: 181696-73-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and significance of the compound with CAS number 181696-73-1, identified as 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol. This compound is a notable intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and is also classified as a related impurity of Parecoxib (Parecoxib Impurity 22).[1] This document details its chemical characteristics, provides an experimental protocol for its synthesis, and visualizes key chemical pathways and relationships using Graphviz diagrams. The information presented is intended to support research, analytical method development, and quality control applications in the pharmaceutical industry.[2][3]

Chemical and Physical Properties

The fundamental chemical and physical properties of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 181696-73-1 | |

| Chemical Name | 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol | [4] |

| Synonyms | 5-Hydroxy-5-methyl-3,4-diphenylisoxazoline, Parecoxib Impurity 22 | [2] |

| Molecular Formula | C₁₆H₁₅NO₂ | [5][3][6] |

| Molecular Weight | 253.30 g/mol | [1][6] |

| Appearance | Off-White Solid | [4] |

| Purity Specification | ≥ 95% | [7] |

| SMILES String | CC1(C(C2=CC=CC=C2)C(C3=CC=CC=C3)=NO1)O | [5] |

| Long-Term Storage | Store in a cool, dry place | [7] |

Role as a Pharmaceutical Intermediate and Impurity

CAS 181696-73-1 serves a dual role in pharmaceutical manufacturing. It is a key intermediate for the synthesis of Valdecoxib, a selective COX-2 inhibitor.[1] The synthesis of Valdecoxib from this intermediate involves further chemical transformations. Concurrently, it is recognized as a process-related impurity in the production of Parecoxib, which is a prodrug of Valdecoxib. As such, it is used as a reference standard in analytical research and quality control to ensure the purity and consistency of Parecoxib formulations.[2][3]

Caption: Relationship of CAS 181696-73-1 as an intermediate and impurity.

Experimental Protocols

Synthesis of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol

A documented method for the synthesis of this compound involves the reaction of phenylbenzyl ketone oxime with ethyl acetate in a lithium diisopropylamine (LDA)/tetrahydrofuran (THF) system.[8] This reaction is a key step in a patented method for preparing Parecoxib.[8]

Materials and Reagents:

-

Phenylbenzyl ketone oxime

-

Ethyl acetate

-

Lithium diisopropylamine (LDA) in Tetrahydrofuran (THF) solution

-

Anhydrous reaction vessel

-

Magnetic stirrer

-

Apparatus for workup and purification (e.g., separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In an anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylbenzyl ketone oxime in anhydrous tetrahydrofuran (THF).

-

Addition of Base: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Cyclization: Slowly add a solution of lithium diisopropylamine (LDA) in THF to the reaction mixture while maintaining the low temperature.

-

Addition of Acetyl Source: Following the deprotonation by LDA, add ethyl acetate dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at low temperature for a specified period, monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol.[8]

Caption: Synthesis workflow for 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements: Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7] Refer to the material safety data sheet (MSDS) for complete safety and handling information. This product is intended for research and development use only by technically qualified individuals.[7]

References

- 1. steroids suppliers UK [ukchemicalsuppliers.co.uk]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. ispstandards.com [ispstandards.com]

- 6. scbt.com [scbt.com]

- 7. 181696-73-1 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol AKSci 9524AA [aksci.com]

- 8. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]

The Formation of Diphenyl-dihydroisoxazol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of diphenyl-dihydroisoxazol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents a consolidated summary of quantitative data for a range of derivatives.

Introduction

Diphenyl-dihydroisoxazol derivatives, also known as diphenyl-isoxazolines, are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. This structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The synthesis of these derivatives is therefore a critical area of research in drug discovery and development. The two predominant and versatile methods for constructing the diphenyl-dihydroisoxazol core are the 1,3-dipolar cycloaddition of nitrile oxides with styrenes and the cyclocondensation of chalcones with hydroxylamine. This guide will delve into the mechanistic intricacies and practical execution of both methodologies.

Core Mechanisms of Formation

The formation of diphenyl-dihydroisoxazol derivatives is primarily achieved through two distinct and efficient synthetic strategies. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

1,3-Dipolar Cycloaddition of Nitrile Oxides

This approach is a powerful tool for constructing the isoxazoline ring with high regioselectivity. The reaction proceeds via a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile), typically a substituted styrene for the synthesis of diphenyl derivatives.

The nitrile oxide is a reactive intermediate and is generally generated in situ from a stable precursor. A common method involves the dehydration of α-nitroketones in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), or the dehydrohalogenation of a hydroxamoyl halide, which is itself formed from the corresponding aldoxime.[1] The nitrile oxide then readily undergoes cycloaddition with the alkene to yield the 3,5-disubstituted dihydroisoxazol derivative. The regioselectivity of the reaction is governed by the electronic and steric properties of both the nitrile oxide and the alkene.

Cyclocondensation of Chalcones with Hydroxylamine

This widely used method involves the reaction of a diphenyl-substituted α,β-unsaturated ketone (a chalcone) with hydroxylamine, typically as hydroxylamine hydrochloride in the presence of a base. The reaction is believed to proceed through an initial Michael addition of the hydroxylamine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization of the resulting intermediate, where the hydroxyl group attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable dihydroisoxazol ring. The choice of base and solvent can influence the reaction rate and yield.[2][3]

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of diphenyl-dihydroisoxazol derivatives based on the two primary mechanisms.

Protocol for 1,3-Dipolar Cycloaddition of an α-Nitroketone with Styrene

This protocol is adapted from a procedure utilizing p-TsOH as a catalyst.[1]

Materials:

-

α-Benzoylnitromethane (or other substituted phenylnitroketone)

-

Styrene (or substituted styrene)

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetonitrile (CH3CN)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of the α-nitroketone (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the alkene (1.2 mmol) and p-toluenesulfonic acid (0.2 mmol).

-

The reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure diphenyl-dihydroisoxazol derivative.[3]

-

The purified product is dried, and the yield is calculated. The product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and melting point analysis.

Protocol for Cyclocondensation of a Chalcone with Hydroxylamine

This protocol is a generalized procedure based on several reported methods.[2][4][5]

Materials:

-

1,3-Diphenylpropenone (Chalcone) or a substituted derivative

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate or Potassium hydroxide

-

Ethanol

-

Glacial acetic acid (optional, can be used as a catalyst and solvent)[1][6]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

A mixture of the chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.02 mol) is taken in a round-bottom flask containing ethanol (25 mL).[2][4]

-

The reaction mixture is heated to reflux with constant stirring for 6-8 hours. The reaction progress is monitored by TLC.[2]

-

After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with stirring.[6][7]

-

The precipitated solid product is collected by vacuum filtration using a Büchner funnel, washed with cold water, and dried.[7]

-

The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure diphenyl-dihydroisoxazol derivative.[1]

-

The final product's purity is assessed, and it is characterized by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation: Synthesis of Diphenyl-Dihydroisoxazol Derivatives

The following tables summarize quantitative data for the synthesis of various diphenyl-dihydroisoxazol derivatives reported in the literature.

Table 1: Synthesis via 1,3-Dipolar Cycloaddition

| 3-Substituent | 5-Substituent | Dipolarophile | Nitrile Oxide Precursor | Catalyst/Conditions | Yield (%) | M.p. (°C) | Reference |

| Phenyl | Phenyl | Styrene | Benzaldoxime | NCS, Et3N | - | 73-74 | [8] |

| Phenyl | Phenyl | Styrene | α-Benzoylnitromethane | p-TsOH, 80°C | 90 | 75-76 | [1][8] |

| 4-Chlorophenyl | Phenyl | Styrene | 4-Chlorobenzaldoxime | - | - | 97-98 | [8] |

| 4-Bromophenyl | Phenyl | Styrene | 4-Bromobenzaldoxime | - | - | 97.5-98.5 | [8] |

| Phenyl | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)styrene | Benzaldoxime | - | 33 | 142-143 | [8] |

Table 2: Synthesis via Chalcone Cyclocondensation

| Chalcone Substituents (Ar1-CO-CH=CH-Ar2) | Base/Solvent | Time (h) | Yield (%) | M.p. (°C) | Reference |

| Ar1=Phenyl, Ar2=Phenyl | NaOH / Ethanol | - | - | 73-74 | [8] |

| Ar1=3-Methoxyphenyl, Ar2=4-Methoxyphenyl | NaOAc / Ethanol | 6 | 84 | 269-270 | [9] |

| Ar1=3-Methoxyphenyl, Ar2=4-Bromophenyl | NaOAc / Ethanol | 6 | 85 | 294-295 | [9] |

| Ar1=Indol-3-yl, Ar2=Phenyl | NaOAc, AcOH / Ethanol | 8-10 | - | - | [6] |

| Ar1=Ferrocenyl, Ar2=4-Chlorophenyl | NaOAc / Ethanol | 8 | 84 | 158 | [10] |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of diphenyl-dihydroisoxazol derivatives.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide on the Solubility and Stability of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS Number: 181696-73-1). This compound, also known as a Valdecoxib impurity, is a critical intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Valdecoxib.[1][2][3] A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

While specific experimental quantitative data for this intermediate is limited in publicly accessible literature, this guide consolidates the available qualitative information, predicted properties, and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Core Physicochemical Properties

This compound is an off-white solid.[3] Its fundamental properties are summarized in the table below. It is important to note that much of the publicly available data is predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂ | [4] |

| Molecular Weight | 253.3 g/mol | [4] |

| CAS Number | 181696-73-1 | [4] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 159 - 162 °C | [5] |

| Boiling Point (Predicted) | 401 °C | [3] |

| Density (Predicted) | 1.16 g/cm³ | [3] |

| pKa (Predicted) | 12.97 ± 0.60 | [3] |

Solubility Profile

The solubility of an API intermediate is a critical factor influencing its purification, handling, and potential for carry-over into the final drug substance. Current data indicates that this compound has limited solubility in common organic solvents.

| Solvent | Qualitative Solubility | Quantitative Data (mg/mL) |

| Chloroform | Slightly Soluble | Not available |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not available |

| Methanol | Slightly Soluble | Not available |

Note: "Slightly Soluble" is a qualitative term and requires experimental quantification for practical application.

Stability Profile

| Stability Aspect | Summary of Available Information |

| Long-Term Stability | No specific data available. General recommendation for storage is 2-8°C.[3] |

| Forced Degradation | No specific studies found. Forced degradation studies are necessary to identify potential degradation products under hydrolytic, oxidative, thermal, and photolytic stress. |

| Photostability | No specific data available. Photostability testing according to ICH Q1B guidelines is recommended. |

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided. These are based on standard pharmaceutical industry practices and regulatory guidelines.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in various solvents.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer at various pH levels, methanol, ethanol, acetonitrile) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 15,000 rpm for 20 minutes) followed by filtration through a solvent-resistant 0.22 µm filter.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Protocol 2: Determination of Kinetic Solubility

This high-throughput method is useful for early-stage development to assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1.5-2 hours).

-

Precipitate Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Quantification (Optional): Alternatively, filter the samples using a 96-well filter plate and analyze the filtrate concentration by HPLC-UV or LC-MS/MS.

Protocol 3: Stability-Indicating Method Development and Forced Degradation Studies

This protocol is designed to develop an analytical method that can separate the intact compound from its degradation products and to investigate its stability under stress conditions.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of resolving this compound from its potential degradation products and related substances from the synthetic process. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Forced Degradation Studies: Expose solutions of the compound to the following stress conditions as per ICH Q1A(R2) guidelines:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B. A sample protected from light should be used as a control.

-

-

Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from any co-eluting degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Visualizations

To provide a clearer context for the role of this compound, the following diagrams illustrate its position in the synthesis of Valdecoxib and a general workflow for its stability testing.

References

- 1. sciencegate.app [sciencegate.app]

- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound , 98% , 181696-73-1 - CookeChem [cookechem.com]

- 5. bmglabtech.com [bmglabtech.com]

The Rising Therapeutic Potential of Substituted Dihydroisoxazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of substituted dihydroisoxazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and insecticidal properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological interactions to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Substituted dihydroisoxazoles have shown significant promise as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted dihydroisoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| DHI1 (4a) | 3-(4-bromophenyl), 5-(1-methyl-1H-indol-3-yl) | Jurkat (Leukemia) | 21.83 ± 2.35 | [1] |

| HL-60 (Leukemia) | 19.14 ± 0.18 | [2][1] | ||

| 4b | 3-(4-fluorophenyl), 5-(1-methyl-1H-indol-3-yl) | Jurkat (Leukemia) | < 7 | [2] |

| HL-60 (Leukemia) | < 7 | [2] | ||

| HCT-116 (Colon) | < 7 | [2] | ||

| HeLa (Cervical) | < 7 | [2] | ||

| A549 (Lung) | < 7 | [2] | ||

| A2780 (Ovarian) | < 7 | [2] | ||

| 4c | 3-(4-methoxyphenyl), 5-(1-methyl-1H-indol-3-yl) | Jurkat (Leukemia) | 22.3 ± 3.7 | [2][1] |

| 4e | 3-(3,4,5-trimethoxyphenyl), 5-(1-methyl-1H-indol-3-yl) | Jurkat (Leukemia) | 7.2 | [2] |

| HL-60 (Leukemia) | 7.8 | [2] | ||

| Indole-isoxazole 5a | Indole-3-isoxazole-5-(3,4,5-trimethoxy)phenylcarboxamide | Huh7 (Liver) | 0.7 | [3][4] |

| Indole-isoxazole 5r | Indole-3-isoxazole-5-(4-pyridyl)carboxamide | HepG2 (Liver) | 1.5 | [3] |

| Bis-isoxazole 14g | Pyridinyl substituted bis-isoxazole benzothiazole | MCF-7 (Breast) | 0.041 ± 0.0078 | |

| A549 (Lung) | 0.023 ± 0.0056 | |||

| DU-145 (Prostate) | 0.65 ± 0.064 | |||

| MDA-MB-231 (Breast) | 0.07 ± 0.0091 |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted dihydroisoxazole compounds

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5][6]

-

Compound Treatment: Prepare serial dilutions of the dihydroisoxazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5][7]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[2][5]

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow Diagram

Antimicrobial Activity: A Broad Spectrum of Inhibition

Substituted dihydroisoxazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dihydroisoxazole derivatives against various microbial strains.

| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1 | 3-(2-chlorophenyl)-5-phenyl | Staphylococcus aureus | 12.5 | |

| Bacillus subtilis | 25 | |||

| Escherichia coli | 50 | |||

| Pseudomonas aeruginosa | 50 | |||

| Compound 2 | 3-(4-chlorophenyl)-5-phenyl | Staphylococcus aureus | 6.25 | |

| Bacillus subtilis | 12.5 | |||

| Escherichia coli | 25 | |||

| Pseudomonas aeruginosa | 25 | |||

| Compound 3 | 3,5-diphenyl | Candida albicans | 25 | |

| Aspergillus niger | 50 | |||

| Compound 7a | 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazine | Staphylococcus aureus | 1.56 | [9] |

| Escherichia coli | 1.56 | [9] | ||

| Compound 7b | 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazine | Staphylococcus aureus | 1.56 | [9] |

| Escherichia coli | 1.56 | [9] | ||

| Compound 7i | 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazine | Staphylococcus aureus | 1.56 | [9] |

| Escherichia coli | 1.56 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted dihydroisoxazole compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the dihydroisoxazole compounds in the broth medium directly in the microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

MIC Determination Workflow

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Certain substituted dihydroisoxazoles have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This activity is often assessed through their ability to inhibit the production of pro-inflammatory mediators like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected isoxazole derivatives.

| Compound ID | Assay | IC50 (µM) | Reference |

| UA-1 | NO Inhibition (RAW 264.7 cells) | 2.2 ± 0.4 | [12] |

| Thiazoline-2-thione 4d | BSA Denaturation | 21.9 µg/mL | [13] |

| Thiazoline-2-thione 3c | BSA Denaturation | 31.7 µg/mL | [13] |

| Celecoxib | COX-2 Inhibition | 0.45 | [14] |

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Substituted dihydroisoxazoles can exert their anti-inflammatory effects by interfering with the activation of the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Dihydroisoxazole derivatives can inhibit these pathways at various points, leading to a reduction in the inflammatory response.

Inhibition of Inflammatory Pathways

Experimental Protocol: Formaldehyde-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Wistar albino rats

-

Formalin solution (2.5% or 5%)

-

Substituted dihydroisoxazole compounds

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide rats into groups: control, formalin-treated, and compound-treated groups.

-

Compound Administration: Administer the dihydroisoxazole compounds orally or intraperitoneally to the treatment groups.

-

Induction of Edema: After a specific time, inject formalin solution into the sub-plantar region of the right hind paw of the rats.[9][15]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals after formalin injection (e.g., 0, 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema in the compound-treated groups compared to the formalin-treated group.

Insecticidal Activity: Targeting the Nervous System of Pests

Several dihydroisoxazole derivatives have been identified as potent insecticides, primarily targeting the nervous system of insects. A key molecular target for some of these compounds is the ryanodine receptor (RyR), a calcium release channel crucial for muscle function.

Quantitative Insecticidal Activity Data

The following table shows the lethal concentration (LC50) values of selected dihydroisoxazole derivatives against common insect pests.

| Compound ID | Substituents | Insect Species | LC50 (mg/L) | Reference |

| Compound 3b | N-phenylamide isoxazoline | Plutella xylostella | 0.06 | [16] |

| Compound 3f | N-phenylamide isoxazoline | Plutella xylostella | 0.07 | [16] |

| Compound L17 | Isoxazoline containing acylhydrazine | Spodoptera frugiperda | 0.489 | [17] |

| Compound L35 | Isoxazoline derivative | Spodoptera frugiperda | 1.69 | [18] |

| M31 | Isoxazoline with benzamide | Plutella xylostella | 0.135 | [19] |

| Ostrinia furnacalis | 0.697 | [19] |

Experimental Protocol: Ryanodine Receptor Binding Assay

This assay is used to determine if a compound interacts with the ryanodine receptor.

Materials:

-

Insect muscle microsomes (source of RyRs)

-

[3H]-Ryanodine (radiolabeled ligand)

-

Substituted dihydroisoxazole compounds

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate microsomes from insect muscle tissue.

-

Binding Reaction: Incubate the microsomes with a constant concentration of [3H]-ryanodine and varying concentrations of the test compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the ability of the test compound to displace [3H]-ryanodine from the receptors and calculate its binding affinity (e.g., Ki or IC50).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. 2.7.2. Assessment of formalin-induced paw oedema [bio-protocol.org]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. KoreaMed [koreamed.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Specific cleavage of chromosomal and plasmid DNA strands in gram-positive and gram-negative bacteria can be detected with nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ryanodine receptor - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Review of 3,4-Diphenyl-4,5-dihydroisoxazole Compounds: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 3,4-diphenyl-4,5-dihydroisoxazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. This document outlines their synthesis, physicochemical properties, and diverse biological activities, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in this area.

Synthesis of 3,4-Diphenyl-4,5-dihydroisoxazole Compounds

The principal synthetic route to 3,4-diphenyl-4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile, such as an alkene.

General Synthetic Pathway: [3+2] Cycloaddition

The most common approach involves the reaction of a substituted benzaldoxime with an oxidizing agent to form a transient benzonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with a styrene derivative.

Caption: General synthetic scheme for 3,4-diphenyl-4,5-dihydroisoxazole.

Detailed Experimental Protocol: Synthesis of 3,4-Diphenyl-4,5-dihydroisoxazole

This protocol outlines the synthesis of the parent compound, 3,4-diphenyl-4,5-dihydroisoxazole, via a 1,3-dipolar cycloaddition reaction.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Styrene

-

N-Chlorosuccinimide (NCS) or Chloramine-T

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Oxime Formation:

-

Dissolve benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH or sodium acetate) to the solution.[1]

-

Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Extract the resulting benzaldoxime and purify by recrystallization or column chromatography.

-

-

Nitrile Oxide Generation and Cycloaddition:

-

Dissolve the purified benzaldoxime (1 equivalent) and styrene (1.2 equivalents) in a chlorinated solvent like DCM.

-

To this solution, add a solution of an oxidizing agent such as NCS or Chloramine-T (1.1 equivalents) in the same solvent, often in the presence of a base like triethylamine to facilitate the in situ generation of benzonitrile oxide.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 3,4-diphenyl-4,5-dihydroisoxazole.[1]

-

Physicochemical and Spectroscopic Data

The synthesized 3,4-diphenyl-4,5-dihydroisoxazole and its derivatives are typically characterized by their melting points and spectroscopic data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 3,4-Diphenyl-4,5-dihydroisoxazole | C₁₅H₁₃NO | 223.27 | - | - | [2] |

| 3,5-Diphenyl-4,5-dihydroisoxazole | C₁₅H₁₃NO | 223.27 | 75-76 | 53 |

Spectroscopic Data for 3,5-Diphenyl-4,5-dihydroisoxazole (as a closely related example):

-

¹H NMR (400 MHz, CDCl₃): δ = 7.71–7.42 (m, 10 H, Ar-H), 5.77–5.73 (m, 1 H, 5-H), 3.83–3.76 (m, 1 H, 4-H), 3.39–3.32 (m, 1 H, 4-H).

-

¹³C NMR (100 MHz, CDCl₃): δ = 156.1, 140.9, 130.1, 129.4, 128.7, 128.2, 126.7, 125.9, 82.5, 43.2.

Biological Activities and Therapeutic Potential

3,4-Diphenyl-4,5-dihydroisoxazole compounds have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Various derivatives of 4,5-dihydroisoxazole have been screened for their activity against a panel of pathogenic bacteria and fungi.[3][4] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table of Antimicrobial Activity Data for Isoxazole Derivatives:

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazole | Staphylococcus aureus | >100 | |

| 5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazole | Escherichia coli | >100 | |

| 3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole | Staphylococcus aureus | >100 | |

| 3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole | Escherichia coli | >100 | |

| Hydroxyphenyl-thiazolyl-coumarin hybrids | Pseudomonas aeruginosa | 15.62–31.25 | [5] |

| Hydroxyphenyl-thiazolyl-coumarin hybrids | Enterococcus faecalis | 15.62–31.25 | [5] |

| Hydroxyphenyl-thiazolyl-coumarin hybrids | Staphylococcus aureus | 62.5–125 | [5] |

| Hydroxyphenyl-thiazolyl-coumarin hybrids | Candida albicans | 15.62 | [5] |

Anticancer Activity

The anticancer potential of 3,4-diaryl-4,5-dihydroisoxazole derivatives has been investigated against various cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Table of Anticancer Activity Data for 3,4-Diaryl-isoxazole Analogues:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3,4-diaryl-5-aminoisoxazole (11a) | Five human cancer cell lines | low micromolar | [6] |

| 3,4-diaryl-5-aminoisoxazole (13a) | Five human cancer cell lines | low micromolar | [6] |

| 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole (13e) | NCI-H522 (Lung) | 0.023 | [7] |

| Isoxazole-based tubulin inhibitor (2j) | HeLa (Cervical) | - | [8] |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism in broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay for Cell Viability

Caption: Workflow for MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3,4-diphenyl-4,5-dihydroisoxazole compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Signaling Pathway Modulation

The biological effects of 3,4-diphenyl-4,5-dihydroisoxazole compounds are often attributed to their interaction with key cellular signaling pathways, such as the NF-κB and MAPK pathways, and their ability to interfere with microtubule dynamics.

Inhibition of Tubulin Polymerization

Several diaryl isoxazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis in cancer cells.[6][8]

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell survival. Some studies suggest that isoxazole derivatives can modulate these pathways, contributing to their anti-inflammatory and anticancer effects. The exact mechanism of how 3,4-diphenyl-4,5-dihydroisoxazole compounds interact with these pathways is an active area of research.

Caption: Hypothetical modulation of NF-κB and MAPK pathways.

Conclusion and Future Directions

3,4-Diphenyl-4,5-dihydroisoxazole compounds represent a promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and amenability to structural modification allow for the creation of diverse chemical libraries for biological screening. The demonstrated antimicrobial and anticancer activities, particularly the inhibition of tubulin polymerization, highlight their potential in drug discovery.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl rings to optimize potency and selectivity.

-

Detailed Mechanistic Investigations: Elucidating the precise molecular targets and the detailed mechanisms by which these compounds modulate signaling pathways.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease.

-

Development of Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of promising candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of 3,4-diphenyl-4,5-dihydroisoxazole compounds and unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Diphenyl-4,5-dihydroisoxazole | C15H13NO | CID 14437027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,5-Dihydroisoxazoles: testing of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (CAS No. 181696-73-1). Primarily recognized as a key synthetic intermediate in the production of the selective COX-2 inhibitor, Valdecoxib, and identified as an impurity in Parecoxib, this heterocyclic compound plays a crucial role in the landscape of anti-inflammatory drug development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and situates its significance within the broader context of the development of diarylisoxazole-based pharmaceuticals.

Introduction

This compound, a substituted isoxazoline derivative, emerged from the extensive research efforts in the late 20th century to develop a new class of anti-inflammatory drugs with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its discovery is intrinsically linked to the development of Valdecoxib, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This guide will delve into the historical context of its first synthesis and its pivotal role as a precursor in the manufacturing of a blockbuster drug.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These data are compiled from various chemical supplier databases and publicly available information.

| Property | Value | Source |

| CAS Number | 181696-73-1 | Various Chemical Suppliers |

| Molecular Formula | C₁₆H₁₅NO₂ | Various Chemical Suppliers |

| Molecular Weight | 253.3 g/mol | Various Chemical Suppliers |

| Appearance | Off-White Solid | [1] |

| Boiling Point | 401 °C | [1] |

| Density | 1.16 g/cm³ | [1] |

| Flash Point | 196 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Discovery and Historical Context

The discovery of this compound is a direct consequence of the intensive research and development programs at pharmaceutical companies in the 1990s aimed at discovering selective COX-2 inhibitors. The seminal work by Talley et al. on the synthesis of a novel class of 3,4-diarylisoxazoles as potent and selective COX-2 inhibitors led to the identification of Valdecoxib.[2] Within this synthetic pathway, this compound (referred to in the paper as 5-hydroxy-5-methyl-3,4-diphenylisoxazoline) was created as a crucial intermediate.[3]

Its significance lies in its role as the immediate precursor to the core isoxazole structure of Valdecoxib. The development of an efficient synthesis for this intermediate was paramount to the large-scale production of the final drug. Furthermore, its identification as "Parecoxib Impurity U" underscores its importance in the quality control and regulatory aspects of the related pro-drug, Parecoxib.[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the supporting information of the publication by Talley et al. in the Journal of Medicinal Chemistry.[3]

Synthesis of Deoxybenzoin Oxime (Precursor)

-

Materials: Deoxybenzoin, hydroxylamine hydrochloride, sodium acetate trihydrate, absolute ethanol, water.

-

Procedure:

-

A solution of deoxybenzoin (407.4 g, 2.076 mol) in 2000 mL of absolute ethanol and 600 mL of H₂O is prepared.

-

To this solution, add hydroxylamine hydrochloride (288 g, 4.15 mol) and sodium acetate trihydrate (564 g, 4.15 mol).

-

The resulting solution is warmed to reflux for 2 hours.

-

The reaction mixture is then diluted with 1000 mL of 30% aqueous ethanol and allowed to cool to room temperature.

-

Crystals of pure deoxybenzoin oxime form upon cooling and are isolated by filtration and air-dried.

-

-

Yield: 415.4 g (95%) of pure deoxybenzoin oxime.[3]

Synthesis of 5-Hydroxy-5-methyl-3,4-diphenylisoxazoline

-

Materials: Deoxybenzoin oxime, anhydrous tetrahydrofuran (THF), n-butyllithium (10 M), ethyl acetate.

-

Procedure:

-

A solution of deoxybenzoin oxime (300.0 g, 1.42 mol) is dissolved in 720 mL of anhydrous THF and cooled to -20 °C in a dry ice/methanol bath.

-

The solution is then treated with n-butyllithium (10 M, 305 mL, 3.053 mol) over a period of 0.5 hours.

-

Following the addition of n-butyllithium, ethyl acetate (278 mL, 2.84 mol) is added.

-

The reaction is stirred for 16 hours at 20 °C.

-

The reaction mixture is then poured into a solution of saturated aqueous ammonium chloride (2 L).

-

The aqueous layer is extracted with ethyl acetate (2 x 1 L).

-

The combined organic layers are washed with saturated aqueous sodium chloride (2 x 1 L), dried over magnesium sulfate, and concentrated in vacuo to yield the crude product.

-

-

Purification: The crude product can be used in the next step without further purification.

Role in Valdecoxib Synthesis and Lack of Independent Biological Activity

As established, the primary significance of this compound is its role as a key intermediate in the synthesis of Valdecoxib. There is no substantial evidence in the scientific literature to suggest that this compound possesses inherent biological activity or has been investigated for its pharmacological effects independently of its role as a precursor. Its chemical structure is designed to be readily converted to the final active pharmaceutical ingredient.

Valdecoxib, its ultimate product, is a potent and selective inhibitor of the COX-2 enzyme.[4] The mechanism of action of Valdecoxib involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[5] The sulfonamide group of Valdecoxib is crucial for its selective binding to the COX-2 active site.[6] Therefore, any "biological relevance" of this compound is indirect, stemming from its efficient conversion to this clinically important anti-inflammatory agent.

Visualizations

Synthetic Pathway to Valdecoxib

The following diagram illustrates the pivotal position of this compound in the synthesis of Valdecoxib.

Caption: Synthetic route to Valdecoxib highlighting the intermediate role of the target compound.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the laboratory synthesis of this compound.

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion

This compound holds a significant, albeit supporting, role in the history of modern pharmacology. Its discovery and the development of its synthesis were critical milestones in bringing the selective COX-2 inhibitor Valdecoxib to the market. While it does not possess independent biological activity of note, its chemistry is a cornerstone of the manufacturing process for a clinically important anti-inflammatory drug. This guide has provided a detailed account of its properties, history, and synthesis, offering valuable insights for professionals in the fields of chemical research and drug development.

References

- 1. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol, a key intermediate in the preparation of the selective COX-2 inhibitor, Valdecoxib. The synthesis is achieved through a [3+2] cycloaddition reaction between benzonitrile oxide, generated in situ from benzaldoxime, and the lithium enolate of phenylacetone. This methodology offers a reliable route to obtaining the desired 5-hydroxy-5-methyl-substituted isoxazoline.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial precursor for the synthesis of Valdecoxib. The 4,5-dihydroisoxazole (isoxazoline) core is a versatile pharmacophore present in numerous biologically active molecules. The synthesis protocol detailed herein is based on the established 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 181696-73-1 |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.30 g/mol |

| Appearance | Off-White Solid |

Table 2: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 7.2-7.6 (m, 10H, Ar-H), 4.5-5.0 (s, 1H, -OH), 3.5-4.0 (d, 1H, CH), 1.5-2.0 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 155-160 (C=N), 125-140 (Ar-C), 95-105 (C-O), 75-85 (C-OH), 50-60 (CH), 20-30 (CH₃) |

| IR (KBr) | ν (cm⁻¹) 3400-3200 (O-H), 3100-3000 (Ar C-H), 1600-1580 (C=N), 1490-1450 (Ar C=C) |

Note: The spectroscopic data are estimated based on typical values for similar 4,5-dihydroisoxazole structures and may vary slightly.

Experimental Protocols

This synthesis involves three main stages: the preparation of benzaldoxime, the synthesis of phenylacetone, and the final cycloaddition reaction to yield the target compound.

Part 1: Synthesis of Benzaldehyde Oxime (Precursor 1)

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Glacial acetic acid

Procedure:

-

In a fume hood, dissolve sodium hydroxide (3.5 g) in deionized water (30 mL) in a 100 mL conical flask equipped with a magnetic stirrer.

-

Cool the solution to room temperature.

-

Add benzaldehyde (5.1 mL) and hydroxylamine hydrochloride (4.2 g) portion-wise over 10-15 minutes with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring for an additional 30 minutes. The solution should become homogeneous.

-

Neutralize the reaction mixture with glacial acetic acid.

-

Extract the organic layer with diethyl ether (2 x 30 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain benzaldehyde oxime as an oil.

Part 2: Synthesis of Phenylacetone (Precursor 2)

Note: Several methods exist for the synthesis of phenylacetone. One common laboratory method is provided below. Ensure all safety precautions are followed.

Materials:

-

Benzyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

Procedure:

-

Preparation of Benzyl Cyanide: In a round-bottom flask, dissolve sodium cyanide in water and add ethanol. To this solution, add benzyl chloride dropwise with stirring. Heat the mixture to reflux for 4-6 hours. After cooling, extract the benzyl cyanide with diethyl ether. Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and remove the ether by distillation. Purify the benzyl cyanide by vacuum distillation.

-

Hydrolysis of Benzyl Cyanide to Phenylacetic Acid: Reflux the benzyl cyanide with a mixture of sulfuric acid and water for 2-3 hours. After cooling, the phenylacetic acid will crystallize. Collect the crystals by filtration and wash with cold water.

-

Conversion of Phenylacetic Acid to Phenylacetone: A common method involves the reaction of phenylacetic acid with acetic anhydride and sodium acetate. Mix phenylacetic acid with an excess of acetic anhydride and sodium acetate. Heat the mixture to reflux for several hours. After cooling, carefully add water to hydrolyze the excess acetic anhydride. Extract the phenylacetone with an organic solvent, wash the organic layer, dry it, and purify by vacuum distillation.

Part 3: Synthesis of this compound

This part of the protocol is adapted from the work of Scilimati and coworkers for the synthesis of Valdecoxib analogues.

Materials:

-

Phenylacetone (from Part 2)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde oxime (from Part 1)

-

N-Chlorosuccinimide (NCS)

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Generation of the Lithium Enolate of Phenylacetone:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

-

Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Slowly add a solution of phenylacetone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

-

In situ Generation of Benzonitrile Oxide and Cycloaddition:

-

In a separate flask, dissolve benzaldehyde oxime (1.2 equivalents) in anhydrous THF.

-

Add N-chlorosuccinimide (1.2 equivalents) to the benzaldoxime solution and stir at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.

-

Cool this mixture to 0 °C and slowly add triethylamine (1.5 equivalents) to generate the benzonitrile oxide in situ.

-